molecular formula C18H17ClN2O3S B2998196 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide CAS No. 1110879-28-1

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide

Cat. No. B2998196
CAS RN: 1110879-28-1
M. Wt: 376.86
InChI Key: HQQYYQAJQHMIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide, also known as QNZ, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) pathway. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and viral infections.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the synthesis of novel heterocyclic compounds, including thienoquinolines and quinoline derivatives, has been a significant area of interest. These compounds are synthesized through various methods, such as the reaction of ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate with different reagents to yield novel pyrimidine and s-triazolo derivatives, indicating the versatility of quinoline structures in generating diverse bioactive molecules (Awad et al., 1991).

Biological Activities and Applications

Quinoline derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. A novel series incorporating cyclopropyl rings and sulfone linkages exhibited potent antibacterial and antifungal activities, showcasing the potential of quinoline derivatives in developing new antimicrobial agents (Patel et al., 2021).

Additionally, compounds structurally related to quinolines, such as phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitors, demonstrated efficacy against breast cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Leung et al., 2014).

Material Science Applications

Quinoline derivatives have also found applications in material science, such as in the synthesis of nanocrystalline TiO2 electrodes sensitized with hemicyanine derivatives for photoelectric conversion, indicating their utility in developing solar energy materials (Wang et al., 2000).

properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-14-8-6-13(7-9-14)10-12-25(23,24)21-11-2-4-15-16(18(20)22)3-1-5-17(15)21/h1,3,5-10,12H,2,4,11H2,(H2,20,22)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQYYQAJQHMIIQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2N(C1)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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